molecular formula C11H11F3N2O2 B2571605 1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine CAS No. 330177-40-7

1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B2571605
CAS No.: 330177-40-7
M. Wt: 260.216
InChI Key: BAUOMGQLDRWYSR-UHFFFAOYSA-N
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Description

“1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the empirical formula C11H11F3N2O2 and a molecular weight of 260.21 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .


Molecular Structure Analysis

The molecule’s structure is characterized by a pyrrolidine ring attached to a phenyl ring with nitro and trifluoromethyl substituents . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Physical and Chemical Properties Analysis

The compound is a solid . Its InChI code is 1S/C11H11F3N2O2/c12-11(13,14)9-7-8(16(17)18)3-4-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 , and its SMILES string is [O-]N+(F)F)=C(C=C1)N2CCCC2)=O .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regio- and Stereoselective Synthesis

    The compound has been utilized in the regio- and stereoselective synthesis of N-unsubstituted 3-aryl-4-(trifluoromethyl)-4H-spiro[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles]. These syntheses involve multi-component reactions resulting in compounds with potential cytotoxic activity against human cervical cancer HeLa cells (Korotaev et al., 2021).

  • Pyrrolidines Synthesis

    Pyrrolidines, significant in medicine and industry, have been synthesized through [3+2] cycloaddition reactions involving N-methyl azomethine ylide and nitroprop-1-ene derivatives. These reactions are crucial for creating compounds used as dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • NMR and Mass Spectral Characterization

    The compound has been a subject in detailed NMR, mass spectral, and single-crystal X-ray structural characterization studies to understand its chemical structure and properties (Laihia et al., 2006).

Material Science and Catalysis

  • Synthesis of Polyimides

    The compound has been used in synthesizing novel aromatic diamine monomers for producing organosoluble, thermally stable, and hydrophobic polyimides. These materials are of interest due to their high thermal stability, solubility, hydrophobicity, and potential for industrial applications (Huang et al., 2017).

  • Catalysis in Organic Synthesis

    Derivatives of the compound, like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have shown effectiveness as catalysts for stereoselective Michael addition reactions in organic synthesis. These reactions are critical for synthesizing various organic compounds, demonstrating the compound's utility in facilitating chemical transformations (Singh et al., 2013).

Safety and Hazards

The compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation . It should not be breathed in, ingested, or come into contact with skin and eyes . It should be stored in a dry, cool, well-ventilated place with the container kept tightly closed .

Properties

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-7-8(16(17)18)3-4-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUOMGQLDRWYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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